molecular formula C12H10F4N2O B11716519 [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B11716519
M. Wt: 274.21 g/mol
InChI Key: QDTQJWBLYHIKFA-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound with a unique structure that includes a fluorobenzyl group, a trifluoromethyl group, and a pyrazolylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-fluorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, respectively .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates. Additionally, it may exhibit biological activities such as anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as resistance to degradation and improved performance .

Mechanism of Action

The mechanism of action of [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol include:

Uniqueness

The uniqueness of this compound lies in its combination of a fluorobenzyl group and a trifluoromethyl group, which imparts distinct electronic and steric properties. These features can enhance the compound’s reactivity and biological activity compared to similar compounds .

Biological Activity

[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and fluorobenzyl substituents, may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that compounds containing pyrazole moieties often exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including HeLa and A375, with IC50 values indicating significant inhibitory effects on cell proliferation .

The mechanism underlying the anticancer activity of pyrazole derivatives typically involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cells. The following table summarizes the results from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.2CDK inhibition
Similar pyrazole derivativeA37512.8Induction of apoptosis
Pyrazole analogHCT1169.5Inhibition of DNA synthesis

2. In Vivo Studies

Animal models have been utilized to further assess the therapeutic potential of pyrazole derivatives. For instance, in a study involving xenograft models, administration of compounds similar to this compound resulted in reduced tumor growth compared to control groups .

Properties

Molecular Formula

C12H10F4N2O

Molecular Weight

274.21 g/mol

IUPAC Name

[2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C12H10F4N2O/c13-9-3-1-8(2-4-9)6-18-10(7-19)5-11(17-18)12(14,15)16/h1-5,19H,6-7H2

InChI Key

QDTQJWBLYHIKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)CO)F

Origin of Product

United States

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